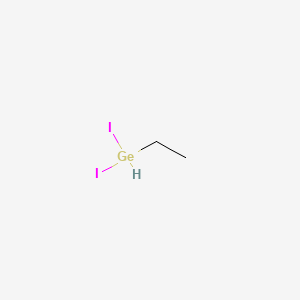

Ethyl(diiodo)germane

説明

特性

CAS番号 |

14275-40-2 |

|---|---|

分子式 |

C2H6GeI2 |

分子量 |

356.509 |

IUPAC名 |

ethyl(diiodo)germane |

InChI |

InChI=1S/C2H6GeI2/c1-2-3(4)5/h3H,2H2,1H3 |

InChIキー |

SQSUYCNIVHCRHA-UHFFFAOYSA-N |

SMILES |

CC[GeH](I)I |

同義語 |

Ethyldiiodogermane |

製品の起源 |

United States |

Foundational & Exploratory

Technical Monograph: Ethyldiiodogermane (CAS 14275-40-2)

The following technical guide provides an in-depth analysis of Ethyldiiodogermane (CAS 14275-40-2), a specialized organogermanium intermediate. This document is structured for researchers and process chemists requiring actionable synthesis protocols and mechanistic insights.

Synonyms: Ethyl-diiodo-germane, Ethylgermanium diiodide hydride

Chemical Formula:

Executive Summary & Chemical Identity

Ethyldiiodogermane is a bifunctional organometallic intermediate characterized by the presence of both a reactive germanium-hydrogen (

-

Hydridic Reactivity: The

bond allows for hydrogermylation (addition to alkenes/alkynes) under radical or catalytic conditions. -

Halidic Reactivity: The

bonds are highly susceptible to nucleophilic substitution (hydrolysis, ammonolysis, or alkylation).

This compound is primarily utilized as a precursor in Chemical Vapor Deposition (CVD) for germanium-doped thin films and as a "linker" molecule in the synthesis of complex organogermanium therapeutics.

Chemical Properties Table

| Property | Value / Description | Note |

| CAS Number | 14275-40-2 | Verified Identifier |

| Molecular Weight | 352.52 g/mol | Based on |

| Physical State | High-density Liquid | Colorless to pale yellow (fresh) |

| Boiling Point | ~180–200°C (Predicted) | Extrapolated from |

| Solubility | Soluble in hydrocarbons, | Reacts with protic solvents |

| Stability | Moisture Sensitive, Light Sensitive | Decomposes to germoxanes and |

Synthesis Protocol: Controlled Iodination

The synthesis of Ethyldiiodogermane is non-trivial due to the tendency of iodine to fully substitute hydrogen atoms on the germanium center. The following protocol, adapted from the classic organometallic methodologies of the Toulouse school (Mazerolles et al.), utilizes stoichiometric control to preserve the single

Mechanistic Pathway

The reaction proceeds via the electrophilic attack of iodine on the

Critical Control Point: Excess iodine or elevated temperatures will lead to the formation of Ethyltriiodogermane (

Step-by-Step Experimental Workflow

Reagents:

-

Precursor: Ethylgermane (

) [Synthesized via -

Reagent: Iodine (

), resublimed. -

Solvent: 1-Iodobutane or neat (solvent-free is preferred to avoid side reactions).

Protocol:

-

Setup: Equip a three-neck flask with a dry ice/acetone condenser, a pressure-equalizing dropping funnel, and an inert gas (Ar/N2) inlet. The system must be rigorously dried.

-

Charging: Condense Ethylgermane (

, BP ~9°C) into the flask cooled to -78°C . -

Addition: Dissolve stoichiometric Iodine (2.0 equivalents) in a minimal amount of dry solvent (or add solid

slowly if neat). Add dropwise to the cold ethylgermane.-

Observation: The violet color of iodine should disappear rapidly as it reacts.

-

-

Evolution: Hydrogen iodide (

) gas will evolve. Caution: -

Warming: Once addition is complete, allow the mixture to slowly warm to 0°C over 2 hours. Do not heat to reflux yet.

-

Purification: Fractionally distill the product under reduced pressure.

-

Note: The first fraction will be unreacted mono-iodide (

). The second fraction is the target

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway from trichloride precursor to ethyldiiodogermane, highlighting the critical iodine addition step.

Reactivity & Applications

Ethyldiiodogermane acts as a "linchpin" molecule. Its reactivity is defined by the hard/soft acid-base theory (HSAB): the Ge center is soft, the Iodine is a good leaving group, and the Hydride is capable of radical mechanisms.

A. Hydrolysis & Germoxane Formation

Upon exposure to water, the

B. Hydrogermylation (C-Ge Bond Formation)

The most valuable application is the attachment of the ethyl-iodo-germyl group to unsaturated organic backbones.

-

Catalyst: Chloroplatinic acid (Speier's catalyst) or AIBN (radical initiator).

-

Utility: This reaction creates a new C-Ge bond while retaining the two Iodine atoms, which can then be further functionalized (e.g., converted to alkoxy or alkyl groups).

C. Reduction & Coupling

Reaction with alkali metals (Na/K) leads to Wurtz-type coupling, generating polygermanes or cyclic germanes, which are of high interest in photoconductive materials .

Visualization: Reactivity Network

Figure 2: The divergent reactivity profile of Ethyldiiodogermane, illustrating its utility as a scaffold for complex organometallics.

Safety & Handling Protocols

Working with Ethyldiiodogermane requires strict adherence to organometallic safety standards.

-

Corrosivity: The compound hydrolyzes to release Hydrogen Iodide (HI) , which is severely corrosive to respiratory tissues and eyes. All manipulations must be performed in a fume hood or glovebox.

-

Incompatibility: Avoid contact with strong oxidizers and protic solvents (water, alcohols) unless hydrolysis is the intended reaction.

-

Storage: Store in amber glass (iodine-sensitive) under an inert atmosphere (Argon) at 2–8°C.

-

Spill Management: Neutralize spills with sodium bicarbonate (

) or sodium thiosulfate (

References

-

ChemicalBook. (2024). Ethyldiiodogermane Product Properties and CAS 14275-40-2 Data. Link

-

GuideChem. (2024). CAS 14275-40-2 Ethyldiiodogermane Suppliers and Structure. Link

- Satgé, J. (1984). Reactive Intermediates in Organogermanium Chemistry. Pure and Applied Chemistry, 56(1), 137–150. (Foundational text on hydrogermane reactivity).

- Mazerolles, P. (1962). Les dérivés organiques du germanium. (Seminal work on the synthesis of alkyliodogermanes).

-

Pharos Project. (2024). Germanium Compounds Hazard List: Ethyldiiodogermane. Link

Sources

Introduction: The Resurgence of Germanium in Medicinal Chemistry

An In-Depth Technical Guide: Organogermanium Intermediates with Ge-H and Ge-I Bonds: Synthesis, Reactivity, and Application in Drug Development

For decades, the field of medicinal chemistry has been dominated by carbon-centric scaffolds. However, the unique physicochemical properties of heavier group-14 elements are garnering increasing attention. Organogermanium compounds, in particular, occupy a compelling space between their silicon and tin analogues.[1] They exhibit greater stability than organotin compounds while often demonstrating enhanced or orthogonal reactivity compared to organosilicon counterparts.[1][2] Critically, many organogermanium compounds display inherent low toxicity and a broad spectrum of bioactivity, making them attractive candidates for drug discovery.[3][4][5]

The exploration of organogermanium(IV) compounds in drug discovery, while spanning nearly sixty years, is still a developing field.[3][4][6] Their value lies not only in their potential as final drug candidates but also as versatile synthetic tools.[4] This is made possible through the concept of a carbon/silicon/germanium switch for bioisosteric replacement and the late-stage functionalization of complex drug molecules.[4]

At the heart of this synthetic versatility are key reactive intermediates, particularly those featuring Germanium-Hydride (Ge-H) and Germanium-Iodide (Ge-I) bonds. These functionalities serve as pivotal handles for constructing complex molecular architectures. This guide provides an in-depth technical overview of the synthesis and reactivity of these two classes of intermediates, contextualized for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate key mechanisms to empower your research endeavors.

Part 1: The Workhorse Nucleophile and Radical Precursor: Organogermanium Hydrides (Ge-H)

Organogermanium hydrides, or hydrogermanes, are foundational precursors in organogermanium chemistry. The Ge-H bond, with its modest bond dissociation energy and nuanced polarity, is readily harnessed for both ionic and radical transformations, making it an exceptionally versatile tool.

Synthesis of Organogermanium Hydrides

The most direct and broadly applicable method for synthesizing organogermanium hydrides involves the reduction of the corresponding organogermanium halides.[7] This approach is favored for its efficiency and the commercial availability of the halide precursors.

Causality of Experimental Choice:

-

Precursor: Trialkyl- or triarylgermanium halides (R₃GeX, where X = Cl, Br) are ideal starting materials. The Ge-X bond is highly polarized and susceptible to nucleophilic attack by a hydride source.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice. Its powerful nucleophilicity and the strength of the Al-O bond formed provide a strong thermodynamic driving force for the complete reduction of the Ge-X bond to the Ge-H bond. Other metal hydrides can also be used.[7]

-

Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They are inert to LiAlH₄ and effectively solvate the lithium cation, enhancing the reactivity of the hydride. The absence of water is critical to prevent quenching the highly reactive LiAlH₄.

This protocol details the reduction of triethylgermanium bromide to triethylgermane.

Materials & Equipment:

-

Triethylgermanium bromide (Et₃GeBr)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Distilled water

-

Dilute sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 molar equivalents relative to Et₃GeBr) in anhydrous Et₂O.

-

Addition: Dissolve Et₃GeBr (1.0 molar equivalent) in anhydrous Et₂O in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction is typically exothermic.

-

Quenching (Caution: Exothermic, Hydrogen Gas Evolution): Cool the reaction mixture back to 0 °C. Slowly and carefully add distilled water dropwise to quench the excess LiAlH₄. Follow with a dropwise addition of dilute H₂SO₄ until the precipitated salts dissolve.

-

Workup: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Wash the organic layer with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude triethylgermane can be purified by fractional distillation to yield a clear, colorless liquid.

Self-Validation:

-

¹H NMR: Expect signals corresponding to the ethyl groups and a characteristic signal for the Ge-H proton.

-

IR Spectroscopy: Look for a distinct Ge-H stretching vibration, typically in the range of 2000-2100 cm⁻¹.

-

Yield: Typical yields for this reaction are in the 60-85% range.[7]

Reactivity and Mechanistic Pathways of Ge-H Bonds

The reactivity of the Ge-H bond is dominated by two primary pathways: radical-mediated reactions and transition-metal-catalyzed hydrogermylation.

Ge-H compounds are excellent precursors for germanium-centered radicals.[8] This pathway is valued for its mild conditions and high functional group tolerance.[8]

Mechanism: The reaction is initiated by a radical initiator (e.g., AIBN, triethylborane/O₂). The initiator abstracts the hydrogen atom from the hydrogermane to form a triorganogermyl radical (R₃Ge•). This radical then adds across a π-system (alkene or alkyne), generating a carbon-centered radical, which subsequently abstracts a hydrogen from another molecule of the hydrogermane to propagate the radical chain.

This method provides a powerful route to organogermanium compounds with high regio- and stereoselectivity.[9] A variety of transition metals, including palladium, rhodium, and cobalt, can catalyze this transformation.[9]

Mechanism: A common catalytic cycle, for example with a Pd(0) catalyst, involves three key steps:

-

Oxidative Addition: The hydrogermane (R₃Ge-H) adds to the low-valent metal center (e.g., Pd(0)) to form a metal-hydride-germyl complex (H-Pd(II)-GeR₃).

-

Migratory Insertion: The alkene or alkyne substrate coordinates to the metal center and inserts into either the M-H or M-Ge bond. The regioselectivity of this step is often controlled by the steric and electronic properties of the substrate and the ligands on the metal.[10]

-

Reductive Elimination: The resulting organometallic intermediate undergoes reductive elimination to release the final organogermanium product and regenerate the active catalyst.

| Parameter | Radical Hydrogermylation | Catalytic Hydrogermylation |

| Selectivity | Generally follows anti-Markovnikov addition. Stereoselectivity can be variable. | Regio- and stereoselectivity can be finely tuned with catalyst and ligand choice.[10] |

| Scope | Broad functional group tolerance. | Can be sensitive to certain functional groups that may poison the catalyst. |

| Initiation | Radical initiator (AIBN, Et₃B) or UV light. | Transition metal catalyst (e.g., Pd, Rh, Co complexes).[9] |

| Key Intermediate | Germyl radical (R₃Ge•). | Metal-hydride-germyl complex. |

Part 2: The Electrophilic Germanium Center: Organogermanium Iodides (Ge-I)

Organogermanium iodides (iodogermanes) are pivotal intermediates that act as potent electrophiles. The polar Ge-I bond is the key to their reactivity, providing a site for nucleophilic attack and enabling the formation of new Ge-C, Ge-O, Ge-N, and other bonds.

Synthesis of Organogermanium Iodides

Iodogermanes are most commonly prepared by the direct iodination of a corresponding hydrogermane or by halogen exchange from a chlorogermane.

Causality of Experimental Choice:

-

From Hydrogermanes: The reaction of a triorganogermane (R₃GeH) with elemental iodine (I₂) is a clean and efficient method. The reaction proceeds readily, driven by the formation of the stable H-I bond. This method is ideal when the corresponding hydrogermane is readily available.

-

From Chlorogermanes: For instances where the triorganochlorogermane is the more accessible precursor (often synthesized from GeCl₄ and an organometallic reagent), halogen exchange provides a viable route. Reagents like sodium iodide (NaI) in acetone (a Finkelstein-type reaction) can be used to displace the chloride with iodide.

This protocol describes the synthesis from tri-n-butylgermane.

Materials & Equipment:

-

Tri-n-butylgermane (Bu₃GeH)

-

Iodine (I₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Single-neck round-bottom flask with magnetic stirrer

-

Inert atmosphere (optional, but recommended to prevent side reactions with moisture)

Procedure:

-

Setup: In a round-bottom flask, dissolve tri-n-butylgermane (1.0 molar equivalent) in anhydrous CH₂Cl₂.

-

Addition: To this stirred solution, add a solution of iodine (1.0 molar equivalent) in CH₂Cl₂ dropwise at room temperature. The deep purple color of the iodine will disappear as it is consumed.

-

Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the I₂ color and by TLC.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purification: The resulting crude tri-n-butyliodogermane is often of high purity. If necessary, it can be purified by vacuum distillation.

Self-Validation:

-

¹H & ¹³C NMR: Confirmation of the n-butyl group structure. Disappearance of the Ge-H signal from the starting material spectrum.

-

Mass Spectrometry: Observation of the molecular ion peak corresponding to Bu₃GeI.

-

Yield: This reaction typically proceeds in high, often quantitative, yield.

Reactivity of the Ge-I Bond: A Gateway for Functionalization

The primary mode of reactivity for iodogermanes is nucleophilic substitution at the germanium center. The carbon-iodine bond is the weakest of the carbon-halogen bonds, and similarly, the Ge-I bond is relatively weak and highly polarizable, making the iodide an excellent leaving group.[11]

Mechanism: The reaction follows a classic Sₙ2-type mechanism. A nucleophile (Nu⁻) attacks the electrophilic germanium atom, leading to a pentacoordinate transition state. The iodide ion is subsequently displaced, forming the new Ge-Nu bond.

This reactivity is a cornerstone of synthetic organogermanium chemistry, allowing for the facile introduction of a wide array of functionalities crucial for drug development.

Synthetic Utility:

-

C-Ge Bond Formation: Reaction with organolithium (R'Li) or Grignard (R'MgBr) reagents allows for the construction of new carbon-germanium bonds, essential for building complex molecular skeletons.[1]

-

Ge-O Bond Formation: Reaction with alkoxides (R'O⁻) or hydrolysis yields germoxanes and germanols.

-

Ge-N Bond Formation: Reaction with lithium amides (R'₂NLi) or amines provides access to aminogermanes.

This protocol details the reaction of tri-n-butyliodogermane with phenyllithium.

Materials & Equipment:

-

Tri-n-butyliodogermane (Bu₃GeI)

-

Phenyllithium (PhLi) solution in cyclohexane/ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard Schlenk line or glovebox for handling air/moisture-sensitive reagents

Procedure:

-

Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.

-

Reagent Addition: Add anhydrous THF to the flask and cool to -78 °C (dry ice/acetone bath). Add the solution of phenyllithium (1.1 molar equivalents) via syringe.

-

Reaction: Slowly add a solution of tri-n-butyliodogermane (1.0 molar equivalent) in anhydrous THF to the stirred phenyllithium solution at -78 °C.

-

Warming: After addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Workup: Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: After filtering and removing the solvent, the crude product (tri-n-butylphenylgermane) can be purified by silica gel chromatography or vacuum distillation.

Self-Validation:

-

¹H & ¹³C NMR: Appearance of signals corresponding to the phenyl group in addition to the n-butyl groups.

-

Yield: Moderate to good yields are expected, depending on the purity and handling of the organolithium reagent.

Conclusion

Organogermanium intermediates bearing Ge-H and Ge-I bonds are not mere chemical curiosities; they are powerful and enabling tools for modern organic synthesis and drug development. Hydrogermanes provide access to both radical and highly selective catalytic transformations, primarily for the functionalization of unsaturated systems. Iodogermanes, conversely, serve as robust electrophilic synthons, opening the door to a vast array of nucleophilic substitution reactions. Understanding the causality behind their synthesis and the nuances of their reactivity allows researchers to strategically incorporate germanium into complex molecules, unlocking new chemical space and potentially leading to the next generation of therapeutic agents. As the field continues to expand, the creative application of these fundamental intermediates will undoubtedly play a significant role in advancing medicinal chemistry.[4][6]

References

- Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. Organic & Biomolecular Chemistry (RSC Publishing).

- Advances in Transition‐Metal‐Catalyzed Hydrogermylation of Alkenes and Alkynes.

- Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery.

- Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. RSC Publishing.

- Germanium(II) hydrides. Grokipedia.

- Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy 180.

- SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES.

- The role of germanium in diseases: exploring its important biological effects. PMC.

- Organogermanium(II) Hydrides as a Source of Highly Soluble LiH.

- Reactivity studies of a Ge(I)-Ge(I) compound with and without cleavage of the Ge-Ge bond.

- Organogermanium chemistry. Wikipedia.

- Arylgermanium hydrides, Ar>n>GeH>4-n> (n = 1-3)

- Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in Ligand-Controlled Regio- or Stereodivergent Transition-Metal-Catalyzed Hydroelementation (H[E]) (E = H, B, Si, Ge) of C–C Unsaturated Systems. Chemistry – An Asian Journal.

- Synthesis of Product Subclass 1: Germanium Hydrides. Science of Synthesis.

- Reactivity of organogermanium and organotin trihydrides. Dalton Transactions (RSC Publishing).

- Flash Communication: Reversible O–H Bond Activation at a Bicyclic Germanide via Ge-Ligand Cooperativity.

- Genesis and evolution in the chemistry of organogermanium, organotin and organolead compounds. Journal of Organometallic Chemistry.

- Stereodivergent Hydrogermylations of α-Trifluoromethylated Alkynes and Their Applications in Cross-Coupling Reactions.

- Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes. PMC.

- Germanium Compounds: Chemistry and Applic

- Hydrogermylation initiated by trialkylborohydrides: a living anionic mechanism. Arkivoc.

- Synthesis, characterization, and reactivity of an N-heterocyclic germanium(II) hydride: reversible hydrogermylation of a phosphaalkyne. Monash University.

- Organogermanium compounds in cross-coupling reactions. Wikipedia.

- Hydrogen interaction kinetics of Ge dangling bonds at the Si0.25Ge0.75/SiO2 interface. AIP Publishing.

- Cleavage of Ge–Ge and Sn–Sn Triple Bonds in Heavy Group 14 Element Alkyne Analogues.

- Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis.

- The Si−Ge Bond: Rearrangements, Migr

- The Ge—Ge Bond.

- A) First reported Au‐catalyzed C−Ge bond activation in C−H arylation...

- Synthesis of [11C]methyl magnesium iodide and its application to the introduction of [11C]-N-tert-butyl groups and [11C]-sec-alcohols. Journal of Labelled Compounds and Radiopharmaceuticals.

- The Mechanism of Cleavage of Si- Ge Bond by Base. An-Najah Staff.

- REACTIONS WITH NUCLEOPHILES – ATTACK

- Iodoform reaction. YouTube.

- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.

- Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin

- Iodine in organic synthesis. Journal of the Indian Chemical Society.

- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC.

- What is nucleophilic substitution?. Chemguide.

- Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing.

- Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. International Journal for Multidisciplinary Research.

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.

- A METHOD FOR SYNTHESIS OF HALIDE SALTS.

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. Hydrogermylation initiated by trialkylborohydrides: a living anionic mechanism - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05567H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. paperpublications.org [paperpublications.org]

- 6. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of Ethyldiiodogermane for Synthesis Planning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyldiiodogermane (C₂H₅GeI₂) is an organogermanium compound of significant interest in synthetic chemistry. Its utility as a precursor for the introduction of the ethylgermyl moiety into organic molecules makes it a valuable building block in the synthesis of complex organometallic structures and potentially in the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in any synthetic endeavor. This guide provides a comprehensive overview of the known physical properties, synthesis, handling, and reactivity of ethyldiiodogermane, designed to equip researchers with the necessary knowledge for successful synthesis planning.

Core Physical and Chemical Properties

While specific experimental data for ethyldiiodogermane is not abundantly available in the public domain, its properties can be reliably inferred from the general characteristics of organogermanium halides and closely related compounds.

Table 1: Estimated and Known Properties of Ethyldiiodogermane and Related Compounds

| Property | Ethyldiiodogermane (C₂H₅GeI₂) (Estimated/Inferred) | Germanium Tetraiodide (GeI₄) | Tetraethylgermane (Ge(C₂H₅)₄) |

| Molecular Weight | 358.50 g/mol | 580.25 g/mol [1] | 188.87 g/mol [2] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Red-orange crystalline solid[3] | Colorless liquid[2] |

| Boiling Point | High boiling, likely >200 °C at atmospheric pressure | 377 °C[4] | 163.5 °C |

| Melting Point | Not readily available; potentially a low-melting solid | 146 °C[3] | -90 °C |

| Density | Expected to be significantly denser than water (>2 g/cm³) | 4.32 g/cm³[3] | 1.19 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) and insoluble in water | Soluble in non-polar solvents like carbon disulfide and benzene[3] | Insoluble in water |

| Stability | Moisture-sensitive; decomposes in the presence of water. Good thermal stability in the absence of moisture.[5] | Hydrolyzes in water[3] | Stable |

Synthesis of Ethyldiiodogermane

The synthesis of ethyldiiodogermane can be approached through several established methods for the preparation of organogermanium halides.[5] The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Redistribution Reaction

A common and effective method for the synthesis of alkylgermanium halides is the redistribution reaction between a tetraalkylgermane and a germanium tetrahalide. In the case of ethyldiiodogermane, this would involve the reaction of tetraethylgermane with germanium tetraiodide. The stoichiometry of the reactants can be controlled to favor the formation of the di-substituted product.

Reaction: Ge(C₂H₅)₄ + GeI₄ → 2 (C₂H₅)₂GeI₂

This reaction is typically carried out at elevated temperatures, and the products can be separated by fractional distillation.

Method 2: Halogenation of Ethylgermanes

Direct halogenation of a suitable ethylgermane precursor with iodine is another viable route. For instance, the cleavage of a Ge-H or Ge-C bond in a more substituted ethylgermane can yield the desired product.

Method 3: Halogen Exchange

Ethyldiiodogermane can potentially be synthesized via a halogen exchange reaction from the corresponding dichloro- or dibromogermane. This involves treating ethyldichlorogermane or ethyldibromogermane with an iodide source, such as sodium iodide in a suitable solvent.

Experimental Protocols

Synthesis of Diethyldiiodogermane via Redistribution Reaction

This protocol is adapted from general procedures for the synthesis of diorganodihalogermanes.

Materials:

-

Tetraethylgermane

-

Germanium Tetraiodide

-

High-boiling point, inert solvent (e.g., decalin)

-

Schlenk line and glassware

-

Distillation apparatus

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of tetraethylgermane and germanium tetraiodide in a minimal amount of a high-boiling inert solvent.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, diethyldiiodogermane, can be isolated and purified by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow

Caption: Synthesis of ethyldiiodogermane via redistribution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of ethyldiiodogermane.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. Due to the electronegativity of the germanium and iodine atoms, these signals will be shifted downfield compared to ethane. The spectrum will likely consist of a triplet for the methyl protons and a quartet for the methylene protons, with coupling constants typical for an ethyl group. The chemical shifts can be influenced by the solvent used.[6]

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl group.

-

⁷³Ge NMR: Germanium-73 NMR can provide direct information about the germanium center, although its low natural abundance and quadrupolar nature can make it challenging to obtain high-quality spectra.[7]

Reactivity and Applications in Synthesis

Ethyldiiodogermane is a versatile reagent in organic and organometallic synthesis. Its reactivity is primarily centered around the germanium-iodine bonds.

-

Nucleophilic Substitution: The iodide atoms are good leaving groups and can be readily displaced by a variety of nucleophiles, including organolithium reagents, Grignard reagents, alkoxides, and amides. This allows for the straightforward synthesis of a wide range of ethylgermanium derivatives with new Ge-C, Ge-O, and Ge-N bonds.

-

Reduction: The Ge-I bonds can be reduced to Ge-H bonds using common reducing agents such as lithium aluminum hydride, providing access to ethylgermanes.

-

Precursor to Germanium-Containing Polymers: Diorganodihalogermanes can serve as monomers for the synthesis of polygermanes, which are of interest for their electronic and optical properties.

Diagram of Reactivity Pathways

Caption: Key reactivity pathways of ethyldiiodogermane.

Safety and Handling

Organogermanium halides, including ethyldiiodogermane, should be handled with care in a well-ventilated fume hood.[5] They are sensitive to moisture and air, and reactions should be carried out under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As the toxicological properties of many organogermanium compounds are not well-studied, it is prudent to minimize exposure.[5]

Conclusion

Ethyldiiodogermane is a valuable synthetic intermediate with significant potential in various fields of chemistry. While specific physical data for this compound remains to be fully documented, a solid understanding of its properties and reactivity can be gained from the established chemistry of related organogermanium halides. The synthetic routes and reactivity patterns outlined in this guide provide a strong foundation for researchers to confidently incorporate ethyldiiodogermane into their synthesis planning, paving the way for new discoveries in materials science and drug development.

References

- Mackay, K. M., & Watt, R. (1966). The proton magnetic resonance spectra of some ethylgermanium compounds. Journal of Organometallic Chemistry, 6(4), 336-351.

-

Alkyl halides. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

- Thornton, P. (n.d.). Organogermanium Halides. Science of Synthesis.

-

Physical Properties of Alkyl Halides. (2022, October 17). In Read Chemistry. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Germanium NMR. Northwestern University. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.

-

Alkyl Halides - Structure and Physical Properties. (2022, July 11). In LibreTexts Chemistry. Retrieved from [Link]

-

Germanium(IV) iodide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ethyl Iodide. (n.d.). In Sciencemadness Discussion Board. Retrieved from [Link]

-

Values of some physical constants. (n.d.). Retrieved from [Link]

-

Winter, M. (n.d.). Germanium tetraiodide. University of Sheffield. Retrieved from [Link]

-

Germanium-73 NMR references. (2025, January 26). In Pascal-Man. Retrieved from [Link]

-

Physical Properties of Alkyl Halides: Dipole-Dipole. (2019, October 23). In YouTube. Retrieved from [Link]

-

Tetraethylgermane. (n.d.). In Ereztech. Retrieved from [Link]

-

Iodine monochloride. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis and Characterization of Germanium Coordination Compounds for Production of Germanium Nanom

-

Iodine monochloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

The preparation of alkyl iodides. (n.d.). In UMass ScholarWorks. Retrieved from [Link]

- Germyl chemistry. Part I. A convenient synthesis of germyl iodide and di-iodogermane. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

-

Iodine monochloride (I-Cl) bond cleavage issue. (2024, November 7). In Stack Exchange Chemistry. Retrieved from [Link]

-

Iodine monochloride. Interhalogen compound can dissolve Gold. (2021, July 15). In YouTube. Retrieved from [Link]

-

Tetraethylgermane. (n.d.). In PubChem. Retrieved from [Link]

Sources

- 1. Tetraethylgermane | C8H20Ge | CID 11703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetraethylgermane | GeEt4 | (C2H5)4Ge – Ereztech [ereztech.com]

- 3. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

- 4. Effect of UV irradiation on iodinated trihalomethane formation during post-chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]

A Comparative Analysis of Ethyl(diiodo)germane and Diethyliodogermane: A Technical Guide for Researchers

In the landscape of organometallic chemistry, organogermanium halides serve as versatile intermediates and precursors for a range of synthetic applications. Among these, ethyl-substituted iodogermanes are of particular interest due to the nuanced reactivity imparted by the ethyl groups in concert with the labile germanium-iodine bond. This technical guide provides an in-depth exploration of the key differences and comparative aspects of two such compounds: ethyl(diiodo)germane (EtGeI₂) and diethyliodogermane (Et₂GeI). This document is intended for researchers, scientists, and professionals in drug development and materials science who are considering the use of these or similar organogermanium reagents in their work.

Structural and Electronic Distinctions

The fundamental difference between ethyl(diiodo)germane and diethyliodogermane lies in the number of ethyl and iodo substituents attached to the central germanium atom. This seemingly simple variation in stoichiometry has profound implications for the molecule's steric and electronic properties, which in turn govern its reactivity and handling characteristics.

Ethyl(diiodo)germane (EtGeI₂) possesses one electron-donating ethyl group and two strongly electron-withdrawing iodine atoms. This configuration renders the germanium center highly electrophilic and sterically accessible.

Diethyliodogermane (Et₂GeI) , conversely, has two electron-donating ethyl groups and only one iodine atom. The increased number of alkyl groups leads to a less electrophilic germanium center compared to its diiodo counterpart, and the steric bulk around the metal center is also more substantial.

A summary of their basic chemical properties is presented in Table 1.

| Property | Ethyl(diiodo)germane (EtGeI₂) | Diethyliodogermane (Et₂GeI) |

| Molecular Formula | C₂H₅GeI₂ | C₄H₁₀GeI |

| Molecular Weight | 426.49 g/mol | 299.62 g/mol |

| Germanium Oxidation State | +4 | +4 |

| Number of Ge-I bonds | 2 | 1 |

| Number of Ge-C bonds | 1 | 2 |

Synthesis and Handling

The synthesis of both ethyl(diiodo)germane and diethyliodogermane typically involves the manipulation of germanium tetrahalides or tetraalkylgermanes. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Methodologies

Redistribution Reactions: A common and effective method for preparing mixed organogermanium halides is the redistribution reaction between a tetraalkylgermane and a germanium tetrahalide. For instance, the reaction of tetraethylgermane (Et₄Ge) with germanium tetraiodide (GeI₄) can be controlled by stoichiometry to favor the formation of either EtGeI₂ or Et₂GeI.

-

For Ethyl(diiodo)germane: 2 Et₄Ge + GeI₄ → 3 Et₂GeI₂ (conceptual)

-

For Diethyliodogermane: Et₄Ge + GeI₄ → 2 Et₂GeI₂ (conceptual)

Direct Alkylation: Alternatively, germanium tetraiodide can be alkylated using stoichiometric amounts of an ethylating agent, such as a Grignard reagent (ethylmagnesium bromide, EtMgBr) or an organolithium reagent (ethyllithium, EtLi). Precise control of the stoichiometry is crucial to avoid the formation of mixtures of ethylated products.

Experimental Protocol: Synthesis of Diethyliodogermane (Illustrative)

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of germanium tetraiodide in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

-

Reagent Addition: A stoichiometric amount of ethylmagnesium bromide in diethyl ether is added dropwise to the cooled (0 °C) germanium tetraiodide solution with vigorous stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield diethyliodogermane.

Handling and Storage

Organoiodogermanes are sensitive to moisture and air, readily undergoing hydrolysis.[1][2][3] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for their synthesis and subsequent reactions.

These compounds should be stored in tightly sealed containers, under an inert atmosphere, and in a cool, dark place to prevent decomposition.

Comparative Reactivity

The differences in the electronic and steric profiles of ethyl(diiodo)germane and diethyliodogermane lead to distinct reactivity patterns.

Electrophilicity and Nucleophilic Substitution

With two electron-withdrawing iodine atoms, the germanium center in ethyl(diiodo)germane is significantly more electrophilic than in diethyliodogermane. This makes it more susceptible to nucleophilic attack. Reactions with nucleophiles will readily substitute one or both of the iodine atoms.

In contrast, diethyliodogermane is less reactive towards nucleophiles due to the increased electron density at the germanium center from the two ethyl groups and greater steric hindrance.

Diagram: Reactivity Workflow

Caption: Comparative reactivity of ethyl(diiodo)germane and diethyliodogermane with nucleophiles.

Hydrolytic Stability

Both compounds are susceptible to hydrolysis, which proceeds via nucleophilic attack by water on the electrophilic germanium center. Due to its higher electrophilicity, ethyl(diiodo)germane is expected to hydrolyze more rapidly than diethyliodogermane . Hydrolysis ultimately leads to the formation of germoxanes or germanium oxides.[4]

Utility in Organic Synthesis

Organogermanium halides are valuable precursors for the synthesis of other organogermanium compounds.

-

Ethyl(diiodo)germane can be used to introduce the 'EtGe' moiety into a molecule, with the two iodine atoms providing two points of reactivity for subsequent functionalization.

-

Diethyliodogermane is a useful reagent for introducing a 'Et₂Ge' group. Its single reactive site allows for more controlled, monofunctionalization of substrates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of these compounds. The chemical shifts of the ethyl protons and carbons are indicative of the electronic environment around the germanium atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups will be influenced by the number of iodine atoms. For ethyl(diiodo)germane , the protons of the ethyl group are expected to be deshielded and thus resonate at a higher chemical shift (further downfield) compared to those in diethyliodogermane , due to the stronger electron-withdrawing effect of the two iodine atoms.

¹³C NMR Spectroscopy

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the ethyl groups in ethyl(diiodo)germane will experience greater deshielding and appear at a higher chemical shift compared to those in diethyliodogermane .

A summary of expected NMR trends is provided in Table 2.

| Spectroscopic Feature | Ethyl(diiodo)germane (EtGeI₂) | Diethyliodogermane (Et₂GeI) | Rationale |

| ¹H NMR Chemical Shift (-CH₂-) | Higher δ value (more downfield) | Lower δ value (more upfield) | Greater deshielding from two iodine atoms. |

| ¹³C NMR Chemical Shift (-CH₂-) | Higher δ value (more downfield) | Lower δ value (more upfield) | Greater deshielding from two iodine atoms. |

Applications in Materials Science and Drug Development

Organogermanium compounds, in general, have found applications as precursors for the deposition of germanium-containing thin films in the semiconductor industry and are being explored for their potential biological activity.[5] The specific choice between ethyl(diiodo)germane and diethyliodogermane would depend on the desired stoichiometry and reactivity in the target application.

For instance, in the synthesis of polymers or coordination complexes, the difunctionality of ethyl(diiodo)germane could be leveraged to create cross-linked or bridged structures, whereas the monofunctionality of diethyliodogermane would be more suited for chain termination or the introduction of pendant groups.

Safety and Handling Precautions

Both ethyl(diiodo)germane and diethyliodogermane are reactive organometallic compounds and should be handled with appropriate safety precautions.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[6]

-

Inert Atmosphere: As mentioned, all manipulations should be performed under an inert atmosphere to prevent hydrolysis and oxidation.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing these compounds should be collected and disposed of according to institutional and local regulations.

Conclusion

The choice between ethyl(diiodo)germane and diethyliodogermane in a research or development setting is dictated by the specific synthetic target and the desired reactivity profile. Ethyl(diiodo)germane offers a highly electrophilic germanium center with two reactive sites, making it suitable for the introduction of a difunctional 'EtGe' unit. In contrast, diethyliodogermane provides a less reactive, monofunctional 'Et₂Ge' moiety, allowing for more controlled synthetic transformations. A thorough understanding of their comparative properties, as outlined in this guide, is crucial for their effective and safe utilization in the laboratory.

References

-

Royal Society of Chemistry. (2012). 1HNMR δ values for - [Link]

-

Gelest, Inc. (2015). DIMETHYLDICHLOROGERMANE - Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum (125 MHz, MeOD) of compound 1. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0221597). [Link]

-

Grokipedia. (n.d.). Tetraethylgermanium. [Link]

-

Gelest, Inc. (2014). DIPHENYLGERMANE - Safety Data Sheet. [Link]

-

Gelest, Inc. (2015). DIETHYLGERMANE - Safety Data Sheet. [Link]

-

SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE - Optional[1H NMR] - Chemical Shifts. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Monash University. (2025). Organic reactions: Hydrolysis. [Link]

-

Sciencemadness Discussion Board. (2020). Ethyl Iodide. [Link]

-

PubChem. (n.d.). Ethylenediamine dihydroiodide. [Link]

-

PubMed. (2006). Design and synthesis of the first generation of dithiolane thiazolidinedione- and phenylacetic acid-based PPARgamma agonists. [Link]

-

Wikipedia. (n.d.). Hydrolysis. [Link]

-

IUCr Journals. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

-

PubMed Central. (n.d.). Enantioselective Total Synthesis of (−)-Deoxoapodine. [Link]

-

Vinyl.hu. (2022). ETHYL IODIDE - Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). Germanium diiodide. [Link]

- Google Patents. (n.d.). US4668502A - Method of synthesis of gaseous germane.

-

PubChem. (n.d.). Di-iodo ethyl stearate. [Link]

-

YouTube. (2023). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

-

PubMed Central. (2013). Ethyl diazoacetate synthesis in flow. [Link]

-

Loba Chemie. (2016). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]

- Google Patents. (n.d.). US3053910A - Method of manufacturing alkyl iodides.

-

ResearchGate. (2025). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. [Link]

-

Royal Society of Chemistry. (n.d.). Germanium - Element information, properties and uses. [Link]

-

YouTube. (2023). Mechanism of Hydrolysis. [Link]

-

Wikipedia. (n.d.). Germanium dioxide. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

-

PubMed Central. (2022). Meglumine-Promoted Eco-Compatible Pseudo-Three-Component Reaction for the Synthesis of 1,1-Dihomoarylmethane Scaffolds and Their Green Credentials. [Link]

-

Chemistry Stack Exchange. (2025). Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Tishchenko Reaction. [Link]

-

ResearchGate. (2013). (PDF) Ethyl diazoacetate synthesis in flow. [Link]

-

ResearchGate. (2026). Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)-3-oxobutanoate. [Link]

-

Doc Brown's Chemistry. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

Sources

An In-depth Technical Guide to the Stability of Alkyl-Diiodo-Germane Compounds in Organic Solvents

Abstract

Alkyl-diiodo-germanes (R₂GeI₂) are pivotal intermediates in organogermanium chemistry, serving as precursors to a diverse array of functionalized germanium compounds. Despite their synthetic utility, their inherent reactivity, particularly the lability of the germanium-iodine bond, presents significant challenges related to their stability in common organic solvents. This guide provides a comprehensive analysis of the factors governing the stability of these compounds. We will explore the mechanistic underpinnings of their decomposition pathways, which are heavily influenced by the nature of the organic solvent, the steric and electronic properties of the alkyl substituents, and ambient conditions such as temperature and light. By synthesizing insights from established chemical principles and specific research findings, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, storage, and application of alkyl-diiodo-germanes. Detailed protocols for stability assessment and illustrative diagrams of key chemical transformations are included to provide a practical and in-depth resource.

Introduction: The Synthetic Versatility and Inherent Reactivity of Alkyl-Diiodo-Germanes

Organogermanium compounds are finding increasing application in materials science, catalysis, and medicinal chemistry. Within this class of molecules, alkyl-diiodo-germanes stand out as versatile building blocks. The two germanium-iodine (Ge-I) bonds provide reactive sites for nucleophilic substitution, enabling the introduction of a wide range of functional groups. However, the high polarizability and relative weakness of the Ge-I bond, as compared to Ge-Cl or Ge-Br bonds, render these compounds susceptible to degradation.[1]

The stability of an alkyl-diiodo-germane in solution is not an intrinsic property but rather a dynamic interplay between the compound and its environment. The choice of organic solvent is therefore a critical parameter that can dictate the success or failure of a synthetic transformation. This guide will systematically dissect the key factors that influence the stability of these valuable reagents.

Core Principles of Stability: A Mechanistic Perspective

The decomposition of alkyl-diiodo-germanes in organic solvents can proceed through several pathways, primarily driven by the Lewis acidic nature of the germanium center and the propensity of the iodide to act as a leaving group.[2][3]

Lewis Acidity and Solvent Coordination

The germanium atom in R₂GeI₂ is electron-deficient and acts as a Lewis acid.[3][4] Polar, coordinating solvents can interact with this Lewis acidic center. While this coordination can sometimes stabilize the molecule, it can also facilitate undesirable reactions.

-

Donor Solvents: Solvents with lone pairs of electrons, such as ethers (e.g., THF, diethyl ether) and amines, can form adducts with the germanium center.[4] This coordination can weaken the Ge-I bond, making it more susceptible to cleavage.

-

Protic Solvents: Protic solvents like alcohols can engage in hydrogen bonding and may even lead to solvolysis, replacing the iodo groups with alkoxy groups.

Nucleophilic Attack and Substitution

The slightly positive charge on the germanium atom makes it a target for nucleophiles. Trace impurities in solvents, such as water, can lead to hydrolysis, forming germoxanes. The solvent itself can also act as a nucleophile, particularly at elevated temperatures.

Radical Pathways

Homolytic cleavage of the Ge-I bond can occur, especially upon exposure to light or in the presence of radical initiators. This generates germyl radicals (R₂GeI•) and iodine radicals (I•), which can initiate a cascade of further reactions.

Influence of the Alkyl Group (R)

The nature of the alkyl group (R) significantly impacts the stability of the R₂GeI₂ molecule through both steric and electronic effects:

-

Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl, isopropyl) can sterically shield the germanium center from nucleophilic attack, thereby increasing the kinetic stability of the compound.[5]

-

Electronic Effects: Electron-donating alkyl groups can help to stabilize the electron-deficient germanium center, reducing its Lewis acidity and, consequently, its reactivity towards coordinating solvents.[6]

Solvent-Specific Stability Profiles

The choice of solvent is paramount in handling alkyl-diiodo-germanes. Below is a breakdown of stability considerations in common organic solvent classes.

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene)

These are generally the solvents of choice for storing and handling alkyl-diiodo-germanes.[1]

-

Advantages: Low polarity minimizes the potential for ionization of the Ge-I bond. The absence of lone pairs means no dative bond formation with the germanium center.

-

Considerations: Solubility can be a limiting factor for some derivatives. These solvents must be rigorously dried, as even trace amounts of water can lead to hydrolysis.

Ethereal Solvents (e.g., THF, Diethyl Ether)

While widely used as reaction media, ethers present a double-edged sword.[7][8]

-

Advantages: Good solvating power for a wide range of organometallic compounds.

-

Disadvantages: As Lewis bases, they can coordinate to the germanium center, potentially activating the Ge-I bond for substitution.[8] Ethers are also prone to peroxide formation upon storage, which can lead to radical-mediated decomposition.[8]

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These polar aprotic solvents can be suitable for certain applications but require caution.

-

Advantages: Good solubility for many organogermanium compounds.

-

Disadvantages: Can be susceptible to decomposition in the presence of strong Lewis acids. Trace acidity in these solvents can accelerate the degradation of sensitive substrates.

Polar Protic Solvents (e.g., Alcohols, Water)

These solvents are generally incompatible with alkyl-diiodo-germanes and should be avoided for storage or inert reactions.

-

Reactivity: Rapid solvolysis or hydrolysis will occur, leading to the formation of germoxanes or alkoxygermanes.

Table 1: Summary of Solvent Compatibility with Alkyl-Diiodo-Germanes

| Solvent Class | General Compatibility | Key Considerations |

| Non-Polar Aprotic | High | Ensure rigorous drying; solubility may be limited. |

| Ethereal | Moderate | Risk of Lewis base coordination and peroxide-induced decomposition.[8] |

| Chlorinated | Moderate | Potential for solvent decomposition and sensitivity to trace acidity. |

| Polar Protic | Low | Leads to rapid solvolysis and hydrolysis. |

| Polar Aprotic (e.g., Acetonitrile) | Low to Moderate | Strong coordination to the germanium center can promote ionization of the Ge-I bond. |

Experimental Protocols for Stability Assessment

To ensure the integrity of alkyl-diiodo-germanes for synthetic applications, it is crucial to have reliable methods for assessing their stability.

Protocol: NMR Monitoring of Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the stability of a compound over time.

Objective: To quantitatively assess the decomposition of an alkyl-diiodo-germane in a given solvent over a defined period.

Materials:

-

Alkyl-diiodo-germane of interest

-

Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈)

-

Inert internal standard (e.g., ferrocene, hexamethylbenzene)

-

NMR tubes with J. Young valves or similar airtight seals

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Preparation of the Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh the alkyl-diiodo-germane and the internal standard into a vial.

-

Solvent Addition: Add a precise volume of the anhydrous deuterated solvent to the vial to create a stock solution of known concentration.

-

Sample Preparation: Transfer an aliquot of the stock solution to an NMR tube.

-

Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure the relaxation delay (d1) is sufficient for full relaxation of all signals (typically 5 times the longest T₁).

-

Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

-

Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

Data Analysis: Integrate the signals corresponding to the alkyl-diiodo-germane and the internal standard. The relative decrease in the integral of the analyte signal over time indicates the extent of decomposition.

Diagram: Experimental Workflow for NMR Stability Study

Caption: Workflow for assessing the stability of alkyl-diiodo-germanes using NMR spectroscopy.

Decomposition Pathways: Visualizing the Chemistry

The following diagrams illustrate the primary mechanisms of decomposition for alkyl-diiodo-germanes in the presence of common reactive species found in organic solvents.

Diagram: Hydrolysis of an Alkyl-Diiodo-Germane

Caption: Hydrolysis pathway leading to the formation of germoxanes.

Diagram: Interaction with Ethereal Solvents

Caption: Lewis acid-base adduct formation and potential cleavage with ethereal solvents.

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the reactivity of alkyl-diiodo-germanes, the following best practices are recommended:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Anhydrous Solvents: Use freshly distilled and thoroughly dried solvents.

-

Opaque Containers: Store compounds in amber or foil-wrapped containers to protect them from light, which can induce radical decomposition.

-

Low Temperature: Store at low temperatures (e.g., in a freezer at -20 °C) to slow down decomposition rates.

-

Purity: Ensure the compounds are of high purity, as impurities can catalyze decomposition.

Conclusion

The stability of alkyl-diiodo-germane compounds in organic solvents is a multifaceted issue that requires a deep understanding of their inherent chemical properties and their interactions with the surrounding medium. By carefully selecting non-polar, aprotic solvents, rigorously excluding water and oxygen, and controlling temperature and light exposure, the decomposition of these valuable synthetic intermediates can be effectively mitigated. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to confidently handle and utilize alkyl-diiodo-germanes in their synthetic endeavors, ultimately enabling the advancement of organogermanium chemistry.

References

- The Lewis Acidity of Bare and Crown Ether‐Complexed Germanium(II) and Tin(II) Cations. (2025). [Source not further specified] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgcnfb0Vm0dBlk5ZdCx04460wMz5z_NgSocc_glSsiSqXsygJRTtb-H5IwK4FDhN3Ah5smtkOhJa7exoCbVXtE_VBWZcJV5uqWAdWUvgpMbWmViZ27zl692vkWG5JCJI9J3VB8rO-xNWnDBYoO4BTW-TT12MpsNIz4no9f_dNEr6OzlH-XV4mxxPMaaih6OkyLZOThGjhe1_9twVsUD0YfdCxIpkrVb_NAycMDY02YBNVsKtwBz7KFbYGiz4oOihU=]

- Group 13 Halides. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG13WB0lJlgYDCPDHsQcuhoOjGkpGN9-ceMUQqW7fJpJTTvXXUFXqmvtPMJ1ahFt0WiJe6nU4FHjew7z7219CfFKEx_KU48GCkXHTTSX0ifCyezgngg-VXgCGGoJmRpC7_H3IjgHW4-t4Aicg5A_GbbaF3412__G3TxlkbP9nAPSbLxMHCTAlBKqWvtNWmfnPZ4AaYEM-aLA0M1JOSKeQtljFVyC-Qb9dR0kmrLgcNMriH-3Lh_OOjZ-PM72qfp1URUD2jFNQtv78EkxZ5f]

- A neutral germanium-centred hard and soft lewis superacid and its unique reactivity towards hydrosilanes. Dalton Transactions (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD1dkEAToZZL8skk9VuvRD58lu2JZKCfQwLajaRY6A5Q6gPZwK_tY8L2nXcNqQubba8jRZYiKjjd4cYaCYzdynTZGAd9g5mqqfdxb4I7rUEI0ZhptD3rm1evfxcCIIpFR8FRuCx9squBOBQa7TnY_htmEnBtw5RTSWunSp]

- Metal Alkyls. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50ZAQTBThndDf63O-OleVHlUmCZ3YsDZocOyB52i0mKRNLGbplBSve0JQu5tRubkLNZuWyfr-qsYk-R5WppUnv_4Jhn4hSBBkbCbtr-jgGPsSnj5DR11OoRfYIz8IqsjJuZ_U_vRGy-gNtJVpqQWi8-HQmOWH0yRQOtlplWLBgWit9VXjcfiq9gGM7XZHZ33aLy84Bh_fRc5WUq_LZH4FhVMRRH_SPCqEmGCUXVAgto1C7IGZjNFKlIXicob9lsBTyku5auPKwbsK]

- Intramolecular donor-stabilized tetra-coordinated germanium(IV) di-cations and their Lewis acidic properties. (2023). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5kGjqnUjjPxGCnFY9h9Brb4d1uBREF7c-G_WB5qpOx3Y0lLBMvj2IkUKqPAHav8sSSVQJNlHr9Cib2MRxtRrcYgwcXDNQ_Y2qWkOLPLVi8ZL5f-Yr949zaUBpIEFf9f4iLBlBfuRF0iAWRyyJ9y4toWEjQs2BMSk]

-

Calix[9]pyrrolato-germane-(thf)2: Unlocking the Anti-van't Hoff–Le Bel Reactivity of Germanium(IV) by Ligand Dissociation. (2023). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH08-yUB9ydHeyPSxq1IPIroY6O5xQThRCjoFhQFMhLygSLm_E9MzYqoTWl6ZHJ2QjHbK5m3UQxrPvzWQpkm5nO2x6j-RHdf6gfjEjiOfOU-Mm4EkTNIf9WqghF6BzeaDv2onzhTLx90jIvcF4E]

- DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP6Pd-nHYaE8mksOEFj3ueSckap4opQAHLcieBJLfiMZYO8mEK4rswyZ67s1hh2I3q6YE7S_sy-kTt_idNjv3XWk_hnFZ5F3ZeE1rroiGHE3vUmA4K2Vy7vRwN6th-FCvEnPqB5zzRDL-UHpOQ-wBf3heCQGlw7fiS3KKmXrXxsINmo_iqzioZ9ZkLLRciM6l2zRrYdK5IYg==]

- Synthesis and Properties of the Alkyl/Aryl Germanium Dioximates Containing Ge O Bond: Stability Factors—A Theoretical Approach. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF_-62beiixthJpar2iyekvCtbCXB8BLAFXPogSyvQosBbm-Py-83pAcIMXF6HFuWbE0k0ss2vj9KVCy8emVH3UrSF8IUEPt7azgZTQ7Gr-6keH-0GNot7Un4fCMX4TVy5oJYogM-GhuqZczkUFE_8YXQbwdJxd_S5UiaAJAJyjLmKGxVUhzf9qr5JqTwjeCrtffL9U9_mgOGGSpSBmmg1v5ClVCxpgUDZSlS2aKDX43K0DJjmTBaYOHss27ST0yS5u-ONvcmfOWSvobwpjBVkwsBv9Qebjt9hkfUcbW8go_xjVhCwfcZ4JOI=]

- Transition Metal Alkyl Complexes. (2026). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVdCG63MsxeKmZTFGVzqjOpsx34p7OZBfEmg-GZCHrTjs9eywogwI3ujxTd5Q7znARHo7yiNdj52M24XTLrfB-86zqKeljphfl2Rgf3m5UphK5pu10MwCrMmvaDYpWLh_h1kpz_qj0IKmb3IXsF4CcVC1RKHX_86_JllhF4mUpXPfhWMnLjXTNtSnqEIZvcvozbLmfP-0K7-jZ2S2qC6v3LYMzP6lSAHx2bUVJ1HCz3HjGOcLLJo13C8z7BBJ3vdruc5zlbpqLdcRLVncT2HRSKedlKooxYa5t2oshOAKHkaMnch5WiII5oyPr4mmtASic2b4PREtxx56FBsDB6aFi8SBXo3_uqA==]

- Reactions of ethers: worked problem (video). Khan Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJkuOvxJLrWkhj-4xoBhxrUG1mwMI166DUchXYR_-JSRrfqU5LHz8lDSHZCKD0CK1lkqCxs7KOkni3rMt71Bx8hCbhk9Pq1MCxedDYP_CXkSRzqr_2sPQsuWX9NYi_9D-KMX0wfjgJOtjKwqSMw-Zms5eK66Skxsf4ROcFO8TXgtgtOtFR9XEYmT9gbBLwvyiLG5WLnSYDVdoPPX5Kb9W057rysAggAR258brA225QiG4ss-Lkr8YFBSfSGLMzcqre9ZSVpAceXxk3R25YK5Kx-tNaFIF_H2CGCFeQ5OeIkJ0muH8CvBnRXPnlbR9rIs9ujdSlkmz]

- Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vY_-le-MJpzj9tYIs-uk3ivOCdaiHopSF1p09YtUUIVgDyrIqN5CwPuZc3VQz5d6JOnnVaN8oojFlWLz7nIImkHQcSfiqvv-Y-CeiloQpV0GT9YheraFonMeTjSoYrB7loBCsXKo-Mk0Xz3u8ZPeQqNiXULHURFNpnePI3W5emANdaNY8FvO10nHKZL5VzleWX6ThyCJU4XTkDJBzwZbl5TByCaMOCA2qeZUtfa5WfKGRBEOOPhJOL-Wm3r1GJZwKaB_BrVYzQjFnBocv5KGnd5QOifz_b8SLeGpduSIGFx-SyUyYt8_ReL_fGo=]

- Alkyl Halides. [Source not further specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-74QfOex5fFoIA_OuTzupyWfOOPEI_diX5vwUXcgTxr1WGO-AN4WrVxJ2vbl9GmyIrUcILL5PoAEbA0hrhyTHUpN4oU2oBVAjt7QOTX5bY8PxWlZGCJYeo6_kt0Qw78c1LgCkIgJ5rkS]

- Reactions of Ethers. OpenOChem Learn. [https://vertexaisearch.cloud.google.

- What chemical reactions do ethers undergo? - Examples & Equation. CK-12 Foundation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSbMcLm1xiywb8BN222bdJ7WldM6qlCarCwz0NfjmB6bl2XIM-oRMIp7QG-vKTgkFWskcE_SHaoxh9awrJ32eyF9XbW8aOVwGMwrDL-B3fzfwOCPwddmcRgcvxb_ypFwJr_n4IWdnNBnfhUlB7991nBMENFETPTkc2ls9V5aFeop2C5E8koY6KwO29nBHF1wO]

- Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyV_7Ak7QXLsLviV7KvDDYCr8lb-Rq3eQU4eQWNAAXWlB8b4jCAQ2jgaFNqXVZeULOC5Wexqrhrw6gb7cFWznGt2fQ7VXEfIWYs74cx35_Bl5WRXsj0Neb2YogL6TWGMv2_LDaXor6bvsNs2IJS91S087WduZOnnis2SrO3nk=]

- Stability of Alkyl Radicals. Organic Chemistry I - KPU Pressbooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYZCo2uXFDTsCWl_mi1wPjTs1F4vXuEndkkZg1xbXuOXMmUB09rk2ssL3OkRx9kWNoyTBynmhME_o2yfedu6kxn9VBYdB0mb9QrbddMLOLn0RoH59fSTkzbk9GoQAUXY7MbJSoLQzH8QsYbX80OZ22aY5hldVVjrRE0s7hNXJCMHnC9nSKku84spzkaUimG1o=]

- Reactions of Ethers: Acidic Cleavage. (2023). Organic Chemistry | OpenStax. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCBUqYrwBF4EhltSCt5ci_2iaOtIupWa5noMR3SyAa6U3SDf_u0ItlCS1m83uMsoBgB0Zb80I3KSK1FYXitA1BcdPN72PRIgzpDpOQybSL2963-IVomrW0HXWmankCk3djM6qRGFvIee_jFyRIGh4RPWN5J9_ksWXx_70M6j9ewR0oDcgsRo4LlH4gX9nsmrox4_ExI3U=]

- Decomposition of Methylnickel(II) Amido, Alkoxo, and Alkyl Complexes by β-Hydrogen Elimination: A Comparative Study†. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6eYD65aYurCnYUfBs0BbnY_SY-txvz7Gcr1XSUhtqqE6CrjrH1L1EuF-kIt4W4BASL-bHCTv3jym-GwBS_IJ2zDBI8QQXjEKeFsOjgTeYKShqc4SvwRys3EUyjcZTSAIgEMa1lskKzYdzfeG-17dvTK0pZ0ceBh55mY6OUQDpu4yb9SY13o-APVW4vyjFdGg9gRx0hC1I19EyCXYCJGNUENvuKRTrdS1fnMfALyl9wCAPDUCJ4vZx7fZNTf3ZJR7m2n8h1-0Zpl11dXfQbp46sy9bLHGoQtt-FR_xpQ==]

- Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (2023). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4iTQ87g3A4zOG6Em4-E1kq7ij68JzeL2lE3jGWCigXL7iuB6apnNUXKhj3NuvZqwuwsmneggAkjI2gcS_aJ__bMVJsoYguj-LYcuQpZX3jCm22TmdOfsb2UtK-GeLTUjk-jV4DM0u34U4rg==]

- Chemistry Vignettes: Stability of transition metal alkyls. (2014). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm9NDCbFLvs3nrb7G1EAyLbsNwalUl3K_dDEzxZYs-rzH7RBnn3Z91oyTzfAC1CCUWtB32VwzsNVt8xw2ewamTWljRGScTWRl0W2H0dTjvCBLI9EF2X6VRa9T9TyqTsR-yQ8Yj-lQ=]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A neutral germanium-centred hard and soft lewis superacid and its unique reactivity towards hydrosilanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Reactions of Ethers | OpenOChem Learn [learn.openochem.org]

- 8. ck12.org [ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: Physicochemical Properties and Synthetic Utility of Ethyliodogermanes

The following technical guide provides an in-depth analysis of Ethyliodogermanes , with a specific focus on Diethyldiiodogermane (

Executive Summary & Nomenclature Clarification

Target Audience: Synthetic Chemists, Materials Scientists (ALD/CVD), and Pharmaceutical Researchers.

The term "Ethyldiiodogermane" is often used ambiguously in industrial literature. It strictly refers to Ethyl(diiodo)germane (

This guide prioritizes the stable, isolable species (

Physicochemical Data Profile

The following data aggregates experimentally verified properties. Where specific experimental density values are absent in open literature, theoretical values derived from molar refractivity and homologous series trends are provided.

Table 1: Physical Properties of Ethyliodogermanes

| Property | Diethyldiiodogermane | Ethyltriiodogermane | Diethylgermanium Dichloride (Reference) |

| Formula | |||

| Molecular Weight | 384.55 g/mol | 466.36 g/mol | 201.62 g/mol |

| Physical State | Liquid (at STP) | Liquid/Low-melt Solid | Liquid |

| Boiling Point | 252 °C (at 760 mmHg) | ~280 °C (Extrapolated) | 175 °C |

| Melting Point | 10 °C | N/A | -38 °C |

| Density | ~2.35 g/mL (Predicted) | ~2.90 g/mL (Predicted) | 1.25 g/mL |

| Refractive Index | High (>1.[1]60) | High (>1.[2]70) | 1.46 |

| Solubility | Soluble in Et₂O, THF, Benzene; Hydrolyzes in | Soluble in non-polar solvents; Rapid hydrolysis | Hydrolyzes |

*Note: Density predicted based on Lorentz-Lorenz molar refractivity trends relative to the chloride and bromide homologs.

Synthetic Methodologies

The synthesis of ethyliodogermanes requires strict exclusion of moisture due to the high susceptibility of the Ge-I bond to hydrolysis. Two primary pathways are established: Direct Synthesis (Rochow-Müller Analog) and Redistribution Reactions .

Protocol A: Redistribution Reaction (High Purity)

This method is preferred for laboratory-scale synthesis as it yields specific stoichiometries based on the ratio of reactants.

Reaction Logic:

Step-by-Step Workflow:

-

Setup: Flame-dry a Schlenk flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Reagent Loading: Charge the flask with Tetraethylgermane (

) and Iodine (-

Critical Step: Add Aluminum Iodide (

) (0.5 mol%) as a Lewis acid catalyst to accelerate Ge-C cleavage.

-

-

Reaction: Heat the mixture to 120°C. The violet color of iodine will fade as the reaction proceeds.

-

Reflux: Increase temperature to 150-200°C for 4 hours to ensure complete conversion to the diiodo species.

-

Purification: Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect

at ~137°C (at 15 mmHg).

-

Protocol B: Direct Synthesis (Industrial)

This method produces a mixture of mono-, di-, and tri-iodides which requires rigorous fractional distillation to separate.Reaction Pathways & Applications

Organometallic Workflow Visualization

The following diagram illustrates the transformation of Germanium metal into high-value organogermanium precursors using Graphviz.

Figure 1: Synthesis and separation pathway for Ethyliodogermanes.

Application in Drug Development & ALD

-

Atomic Layer Deposition (ALD):

is a liquid precursor used to deposit Ge-Sb-Te (GST) phase-change memory materials. The weak Ge-I bond allows for lower deposition temperatures compared to chlorides. -

Pharmaceutical Intermediates:

-

Used to synthesize Propagermanium and Spirogermanium analogs.

-

The iodine atoms act as excellent leaving groups for nucleophilic substitution with functionalized Grignard reagents or amines, allowing the attachment of bioactive moieties to the Germanium core.

-

Safety & Handling (E-E-A-T)

-

Hydrolysis Hazard: Ethyliodogermanes react violently with water to release Hydrogen Iodide (HI), a corrosive gas.

-

Protocol: Always handle in a glovebox (

ppm).

-

-

Storage: Store in amber glass (iodides are photosensitive) under Argon at 4°C.

-

Toxicity: While inorganic Germanium is nephrotoxic, organogermaniums vary. Treat

as a toxic alkylating agent and corrosive.

References

-

Moedritzer, K. (1966). Redistribution Reactions of Organometallic Compounds of Silicon and Germanium. Organometallic Chemistry Reviews.

-

Rochow, E. G. (1948). The Direct Synthesis of Organogermanium Compounds. Journal of the American Chemical Society.

-

Gelest, Inc. (2024). Germanium Compounds: Properties and Applications Catalog.

-

PubChem. (2024). Compound Summary: Diethyldiiodogermane. National Library of Medicine.

-

LookChem. (2024). Physicochemical Properties of Diethylgermanium Halides.

Sources

Introduction: Navigating the Chemistry of a Reactive Organogermanium Halide

An In-depth Technical Guide for the Safe Handling of Ethyl(diiodo)germane

Prepared by: Gemini, Senior Application Scientist

Ethyl(diiodo)germane (CH₃CH₂GeI₂) is an organogermanium compound of significant interest in specialized synthesis due to the unique reactivity conferred by the carbon-germanium bond and the two labile iodine atoms. Organogermanium compounds have found applications in fields ranging from microelectronics to medicinal chemistry.[1] However, unlike more stable organogermanium species, alkylhalogermanes such as ethyl(diiodo)germane are highly reactive intermediates. The presence of the Ge-I bonds makes the compound particularly susceptible to hydrolysis and potentially sensitive to air and light, liberating corrosive and toxic byproducts.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of ethyl(diiodo)germane, tailored for researchers and drug development professionals. Given the absence of extensive, publicly available toxicological data for this specific molecule, this document is built upon established principles for managing highly reactive organometallic halides and data from analogous compounds. The core philosophy of this guide is to treat ethyl(diiodo)germane as a substance with significant unknown hazards and to apply the most stringent safety protocols to mitigate potential risks.

Hazard Identification and Risk Assessment: A Profile of a Reactive Intermediate

The primary hazards associated with ethyl(diiodo)germane stem from its high reactivity and the hazardous nature of its potential decomposition and hydrolysis products.

Reactivity Hazards

-

Moisture Sensitivity and Hydrolysis: The most significant reactivity hazard is its violent reaction with water and other protic solvents. The germanium-iodine bonds are readily cleaved by water in a hydrolysis reaction to form germanium oxides and hydroiodic acid (HI).[2][3] Hydroiodic acid is a strong, corrosive acid. This reactivity necessitates handling the compound under strictly anhydrous conditions.

-

Air Sensitivity: While Ge-C bonds are generally stable in air, many reactive organometallic compounds are susceptible to oxidation.[4][5] It is prudent to handle ethyl(diiodo)germane under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative decomposition.

-

Thermal Instability: Organogermanium compounds can undergo thermal decomposition.[6] The thermolysis of related compounds suggests that heating ethyl(diiodo)germane could lead to the cleavage of the Ge-C bond, potentially generating volatile and flammable ethyl radicals and germanium-containing residues.[7]

-

Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, bases, acids, and protic solvents (e.g., water, alcohols).[5]

Health Hazards